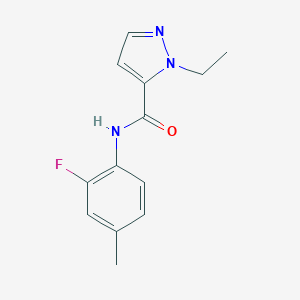
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as EFMC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EFMC belongs to the class of pyrazole derivatives, which are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. In vivo studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. This compound also exhibits potent biological activity at low concentrations, which makes it a promising lead compound for the development of new drugs. However, this compound also has some limitations, including its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the development of new materials based on this compound for various applications, such as sensors and catalysts. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its biological activity for use in various assays.
Synthesemethoden
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multistep reaction process starting from 2-fluoro-4-methylphenyl hydrazine and ethyl 2-oxo-4-phenylbutyrate as the starting materials. The reaction involves the condensation of these two compounds followed by cyclization to form the pyrazole ring. The final step involves the introduction of the carboxamide group to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential applications in material science, such as in the development of new sensors and catalysts.
Eigenschaften
Molekularformel |
C13H14FN3O |
|---|---|
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-12(6-7-15-17)13(18)16-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
RFHQWSQSHNOZEB-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
Kanonische SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)

![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
![N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)
![N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B280036.png)
![1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine](/img/structure/B280038.png)
![4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B280040.png)
![N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B280041.png)

![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280044.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
